molecular formula C13H14N2O3 B13079202 Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate

Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate

Cat. No.: B13079202
M. Wt: 246.26 g/mol
InChI Key: CENYHEONIODBKG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with ethyl glycinate hydrochloride in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)-1H-imidazole-5-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)11-8-14-12(15-11)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15)

InChI Key

CENYHEONIODBKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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